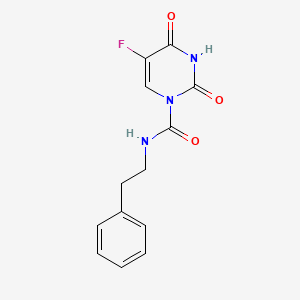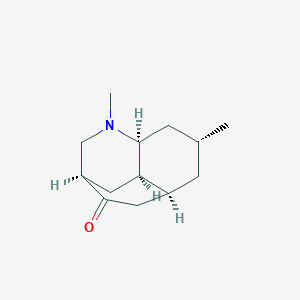
Luciduline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Luciduline is an organonitrogen heterocyclic compound and an organic heterobicyclic compound.
Applications De Recherche Scientifique
1. Synthesis and Structural Studies
Luciduline, a naturally occurring Lycopodium alkaloid, has been a subject of interest in chemical synthesis and structural studies. For instance, an enantioselective total synthesis of (+)-luciduline was achieved from (R)-5-methyl-cyclohex-2-en-1-one, involving a sequence of seven steps in 33% overall yield. This synthesis is significant for understanding the molecular structure and potential applications of luciduline (Oppolzer & Petrzilka, 1978). Another study achieved the first chiral auxiliary mediated asymmetric synthesis of (+)-luciduline, emphasizing the importance of stereochemistry in the synthesis of such complex molecules (Comins, Brooks, Al-awar, & Goehring, 1999).
2. Biogeophysical Impact Studies
In the broader context of environmental research, luciduline is indirectly referenced in studies on land use and climate impact. For example, research on the Land-Use and Climate, Identification of Robust Impacts (LUCID) project examined the biogeophysical impacts of land use–land cover change (LULCC) on climate, highlighting the complexity of environmental interactions (Noblet-Ducoudré et al., 2012).
3. Biosensor Development
In the field of biomedical engineering, the term 'LUCID' (luminescence compact in-vitro diagnostics) refers to a sensitive and versatile biosensing approach that uses upconversion nanoparticles for quantitative molecular and cellular analyses, potentially offering new diagnostic capabilities (Huang et al., 2019).
Propriétés
Nom du produit |
Luciduline |
|---|---|
Formule moléculaire |
C13H21NO |
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
(1R,4S,6R,8S,9R)-3,6-dimethyl-3-azatricyclo[6.2.2.04,9]dodecan-11-one |
InChI |
InChI=1S/C13H21NO/c1-8-3-9-6-13(15)10-5-11(9)12(4-8)14(2)7-10/h8-12H,3-7H2,1-2H3/t8-,9+,10-,11-,12+/m1/s1 |
Clé InChI |
PISGDLOMGNKHKP-ROHXPCBUSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]2CC(=O)[C@@H]3C[C@H]2[C@H](C1)N(C3)C |
SMILES canonique |
CC1CC2CC(=O)C3CC2C(C1)N(C3)C |
Synonymes |
luciduline |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



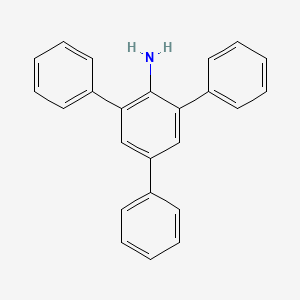
![1-[7-Acetyl-5-(4-bromo-benzoyl)-1,3,7-triaza-bicyclo[3.3.1]non-3-yl]-ethanone](/img/structure/B1203510.png)
![3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid](/img/structure/B1203512.png)
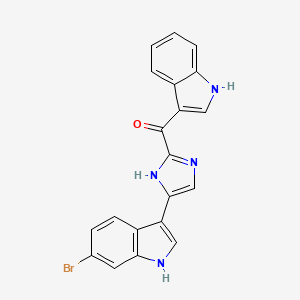
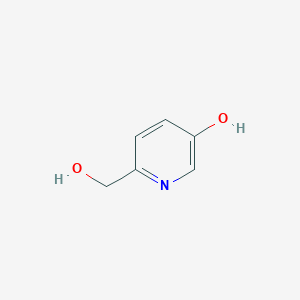
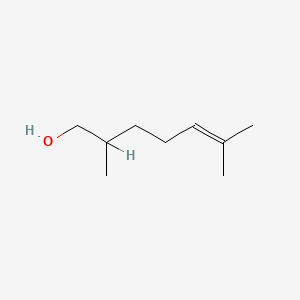
![Cyclohept[b]indole](/img/structure/B1203517.png)
![(1R,7S,9aR,11aR)-3a-(1-hydroxyprop-2-enyl)-6,6,9a,11a-tetramethyl-1-(6-methylheptan-2-yl)-1,2,4,5,5a,7,8,9,10,11-decahydronaphtho[1,2-g][1]benzofuran-7-ol](/img/structure/B1203518.png)
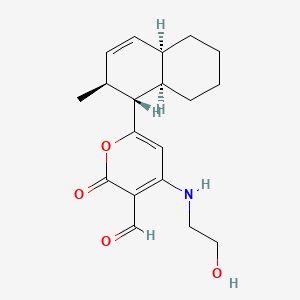
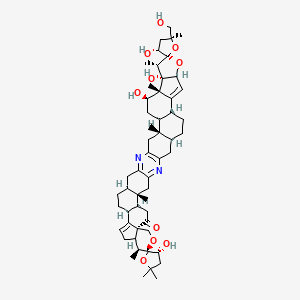
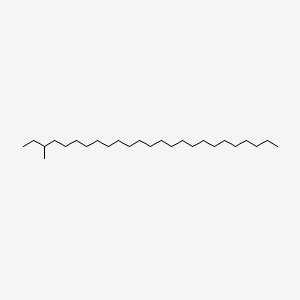
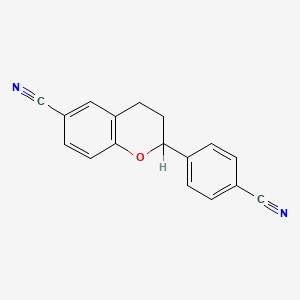
![(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1203528.png)
